4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile
Overview
Description
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a hydroxy-substituted indane moiety. This compound is of interest due to its unique structure, which combines the properties of both indane and benzonitrile groups, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile typically involves the reaction of 2,3-dihydro-1H-inden-1-one with a suitable benzonitrile derivative under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide in acetic acid can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 4-(2-Oxo-2,3-dihydro-1H-inden-1-yl)benzonitrile.
Reduction: 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzylamine.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzonitrile group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile.
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzylamine: Features an amine group instead of a nitrile.
Uniqueness
4-(2-Hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile is unique due to the presence of both a hydroxy group and a benzonitrile group, which allows it to participate in a wide range of chemical reactions and biological interactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-10-11-5-7-12(8-6-11)16-14-4-2-1-3-13(14)9-15(16)18/h1-8,15-16,18H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKIXDDJZBFHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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